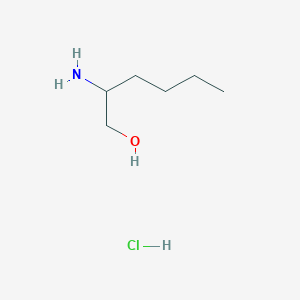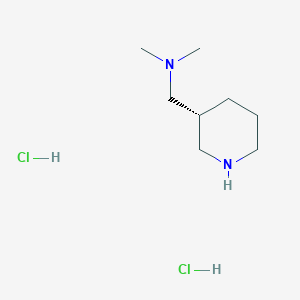
(3R)-1-Boc-3-azido-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-1-Boc-3-azido-pyrrolidine is a chemical compound that belongs to the class of azido-pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an azido group at the third position of the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-Boc-3-azido-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (3R)-pyrrolidine-3-ol.
Protection: The nitrogen atom of the pyrrolidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Azidation: The hydroxyl group at the third position is converted to an azido group. This is typically done by first converting the hydroxyl group to a leaving group (e.g., mesylate or tosylate) using methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting mesylate or tosylate is then treated with sodium azide (NaN3) to form the azido group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures for handling azides, which can be explosive.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-1-Boc-3-azido-pyrrolidine undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh3) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Triphenylphosphine (PPh3) in the presence of water or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium azide (NaN3) for azidation reactions.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: (3R)-1-Boc-3-aminopyrrolidine.
Cycloaddition: Triazole derivatives.
Applications De Recherche Scientifique
(3R)-1-Boc-3-azido-pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those containing pyrrolidine and triazole moieties.
Chemical Biology: The azido group serves as a bioorthogonal handle for click chemistry, enabling the labeling and modification of biomolecules.
Material Science: It is used in the synthesis of functionalized polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3R)-1-Boc-3-azido-pyrrolidine depends on its chemical transformations:
Reduction to Amine: The azido group is reduced to an amine, which can then participate in hydrogen bonding and other interactions with biological targets.
Cycloaddition to Triazole: The formation of triazole rings through cycloaddition reactions can enhance the stability and binding affinity of the resulting compounds to their molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-1-Boc-3-aminopyrrolidine: The reduced form of (3R)-1-Boc-3-azido-pyrrolidine.
(3R)-1-Boc-3-hydroxy-pyrrolidine: The precursor in the synthesis of this compound.
(3R)-1-Boc-3-chloro-pyrrolidine: An intermediate in the azidation process.
Uniqueness
This compound is unique due to the presence of both a Boc protecting group and an azido group, which confer distinct reactivity and versatility in synthetic applications. The azido group allows for bioorthogonal reactions, making it valuable in chemical biology and medicinal chemistry.
Propriétés
IUPAC Name |
tert-butyl (3R)-3-azidopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(6-13)11-12-10/h7H,4-6H2,1-3H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQETRAMMATCR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![diethyl[(2R)-piperidin-2-ylmethyl]amine dihydrochloride](/img/structure/B8178331.png)


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B8178355.png)


